molecular formula C14H17N5O2 B11783739 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

Número de catálogo: B11783739
Peso molecular: 287.32 g/mol
Clave InChI: KLLFIZPVWHGJEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core fused with a piperidine-4-carboxylic acid moiety. This structure combines a bicyclic aromatic system with a flexible piperidine ring, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring both planar and three-dimensional interactions. The cyclopropyl substituent at the 5-position introduces steric and electronic effects that modulate physicochemical properties such as lipophilicity and metabolic stability .

Triazolo[1,5-a]pyrimidines are well-documented in drug discovery due to their versatility in mimicking purine bases and interacting with biological targets like kinases, phosphodiesterases (PDEs), and viral enzymes . The piperidine-4-carboxylic acid group enhances solubility and provides a handle for further functionalization, often seen in bioactive molecules targeting central nervous system (CNS) disorders or infectious diseases .

Propiedades

Fórmula molecular

C14H17N5O2

Peso molecular

287.32 g/mol

Nombre IUPAC

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H17N5O2/c20-13(21)10-3-5-18(6-4-10)12-7-11(9-1-2-9)17-14-15-8-16-19(12)14/h7-10H,1-6H2,(H,20,21)

Clave InChI

KLLFIZPVWHGJEY-UHFFFAOYSA-N

SMILES canónico

C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(CC4)C(=O)O

Origen del producto

United States

Métodos De Preparación

Core Formation: Synthesis of the Triazolo[1,5-a]Pyrimidine Scaffold

The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between aminotriazole derivatives and pyrimidine precursors. A widely employed method involves reacting 5-cyclopropyl-1H-1,2,4-triazol-3-amine with a β-keto ester or chalcone derivative under reflux conditions in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF) . For example, heating 5-cyclopropyl-1H-1,2,4-triazol-3-amine with ethyl acetoacetate at 100°C for 12 hours yields the triazolopyrimidine ring with a methyl substituent at position 5 .

Key Reaction Conditions for Core Formation

ReactantSolventTemperatureTimeYieldSource
5-Cyclopropyl-1H-1,2,4-triazol-3-amine + Ethyl acetoacetate1,4-Dioxane100°C12 h78%
5-Cyclopropyl-1H-1,2,4-triazol-3-amine + Chalcone derivativeDMF120°C8 h82%

The cyclopropyl group is introduced at the triazole stage to avoid post-cyclization functionalization challenges . Microwave-assisted synthesis has also been reported to reduce reaction times to 1–2 hours with comparable yields .

Halogenation at Position 7

To enable nucleophilic substitution with piperidine-4-carboxylic acid, the triazolopyrimidine core requires a leaving group at position 7. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux . For instance, treating the core with POCl₃ at 110°C for 6 hours introduces a chlorine atom at position 7, yielding 7-chloro-5-cyclopropyl-[1, triazolo[1,5-a]pyrimidine with 85% efficiency .

Halogenation Optimization

Halogenating AgentSolventTemperatureTimeYieldSource
POCl₃Toluene110°C6 h85%
PCl₅Chlorobenzene120°C4 h72%

Coupling with Piperidine-4-Carboxylic Acid

The final step involves substituting the chlorine atom at position 7 with piperidine-4-carboxylic acid. This is achieved via nucleophilic aromatic substitution (SNAr) in a solvent system containing water and an organic phase (e.g., 1,4-dioxane/water) . The reaction is catalyzed by inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which deprotonate the piperidine amine to enhance nucleophilicity .

Representative Coupling Protocol

  • Reactants :

    • 7-Chloro-5-cyclopropyl- triazolo[1,5-a]pyrimidine (1 equiv)

    • Piperidine-4-carboxylic acid (1.2 equiv)

  • Conditions :

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

    • Base: K₂CO₃ (2 equiv)

    • Temperature: 90°C

    • Time: 10 hours

  • Yield : 76% after column chromatography (silica gel, ethyl acetate/hexane) .

Alternative Coupling Methods

  • Palladium-Catalyzed Cross-Coupling : For sterically hindered substrates, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as ligands improves yields to 88% .

  • Microwave Acceleration : Reducing reaction time to 2 hours at 120°C .

Deprotection and Final Purification

If the piperidine-4-carboxylic acid is protected as an ester (e.g., tert-butyl or methyl ester), acidic or basic hydrolysis is required. For tert-butyl esters, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 4 hours achieves quantitative deprotection .

Deprotection Conditions

Protecting GroupReagentSolventTimeYieldSource
tert-Butyl esterTFA/DCM (1:1)DCM4 h98%
Methyl esterLiOH/H₂OTHF/H₂O2 h95%

Final purification is performed via recrystallization from ethanol/water mixtures or preparative HPLC .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing the target compound:

StepMethodConditionsYieldAdvantagesLimitationsSource
Core FormationCyclocondensation1,4-Dioxane, 100°C, 12 h78%High regioselectivityLong reaction time
HalogenationPOCl₃ refluxToluene, 110°C, 6 h85%ScalableCorrosive reagents
CouplingSNAr with K₂CO₃1,4-Dioxane/H₂O, 90°C, 10 h76%Mild conditionsModerate yield
Coupling (Pd)Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, 100°C88%High yield for hindered substratesCostly catalysts
DeprotectionTFA hydrolysisDCM, rt, 4 h98%Rapid and quantitativeRequires acid-resistant equipment

Challenges and Optimization Strategies

  • Steric Hindrance : The cyclopropyl group at position 5 slows down coupling reactions. Using bulkier bases (e.g., Cs₂CO₃) or elevating temperatures to 110°C improves reaction rates .

  • Solubility Issues : Piperidine-4-carboxylic acid exhibits poor solubility in organic solvents. Adding 10–20% water to the solvent system enhances dissolution .

  • Byproduct Formation : Over-alkylation at position 7 is mitigated by using a slight excess of piperidine-4-carboxylic acid (1.2 equiv) .

Análisis De Reacciones Químicas

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid. For instance, derivatives of triazolo-pyrimidines have been evaluated for their ability to inhibit the influenza A virus by targeting the PA-PB1 interface of the viral polymerase. These compounds demonstrated significant antiviral activity in vitro, suggesting that structural modifications can enhance their efficacy against RNA viruses .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that related triazolo-pyrimidine derivatives effectively suppress COX-2 activity, a key enzyme involved in inflammatory processes. Specific compounds within this class exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may serve as a potential lead compound for developing new anti-inflammatory agents.

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of piperidinyl-substituted triazolo-pyrimidines assessed their biological activities against HIV-1. The synthesized compounds were subjected to cytotoxicity assays and molecular docking studies to evaluate their binding affinity to viral targets. The results indicated that certain derivatives showed promising anti-HIV activity while maintaining low cytotoxicity levels .

Case Study: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationships of triazolo-pyrimidine derivatives. By modifying different substituents on the piperidine ring and the triazolo-pyrimidine core, researchers identified key structural features that enhance biological activity. Compounds with specific substitutions demonstrated improved potency against both viral infections and inflammatory responses .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related triazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound : 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid 5-Cyclopropyl, 7-piperidine-4-carboxylic acid Not explicitly stated* ~305 (estimated) Cyclopropyl group enhances rigidity and lipophilicity vs. methyl/phenyl substituents.
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid 5,7-Dimethyl, 2-piperidine-4-carboxylic acid C₁₃H₁₇N₅O₂ 275.31 Methyl groups reduce steric bulk but increase metabolic oxidation risk.
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(4-Fluorophenyl), 7-carboxylic acid C₁₂H₈FN₅O₂ 273.22 Fluorophenyl group enhances electron-withdrawing effects and aromatic interactions.
(3~{R})-1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-~{N}-naphthalen-2-yl-piperidine-3-carboxamide 5-Methyl, 7-piperidine-3-carboxamide-naphthyl C₂₂H₂₂N₆O 386.45 Naphthyl group introduces π-π stacking potential; carboxamide replaces carboxylic acid.

*The target compound’s molecular formula is inferred as ~C₁₅H₁₇N₅O₂ based on analogues.

Physicochemical Properties

Compound logP* Solubility Key Properties
Target Compound ~1.8 (estimated) Moderate (carboxylic acid enhances aqueous solubility) Cyclopropyl increases logP vs. methyl; balanced solubility for CNS penetration.
4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid 1.62 Low (limited by aromatic benzoic acid) Higher logP than target compound due to benzene ring.
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid ~3.1 Poor (thienopyrimidine core is highly lipophilic) Thieno-fused system drastically increases logP.

*logP values estimated using fragment-based methods or reported data.

Actividad Biológica

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C14H17N5O2
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 1710529-52-4

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its antiproliferative effects against different cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway, inducing apoptosis and G2/M phase arrest .
HCT-1169.58Inhibition of cell growth and colony formation .
MCF-713.1Induction of apoptosis through modulation of cell cycle-related proteins .

The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins involved in signaling cascades such as c-Raf, MEK1/2, and AKT. Furthermore, it induces apoptosis in cancer cells and causes cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that derivatives of triazolo-pyrimidines can suppress COX-2 activity, a key enzyme in the inflammatory process.

Compound IC50 (μM) Comparison with Celecoxib (IC50)
Compound A0.04 ± 0.09Equivalent to Celecoxib (0.04 ± 0.01)
Compound B0.04 ± 0.02Equivalent to Celecoxib (0.04 ± 0.01)

These findings suggest that compounds with similar structures to this compound may serve as effective anti-inflammatory agents by targeting COX-2 .

Structure-Activity Relationships (SAR)

The structure of triazolo-pyrimidines plays a significant role in their biological activity. Modifications to the cyclopropyl group or piperidine moiety can enhance potency and selectivity towards specific biological targets:

  • Cyclopropyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Piperidine Moiety : Important for receptor binding and overall pharmacokinetics.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on MGC-803 Cells : A derivative exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating potential for use in resistant cancer types.
  • In Vivo Studies : Animal models demonstrated reduced tumor size when treated with triazolo-pyrimidine derivatives, supporting their therapeutic potential in oncology.

Q & A

Q. Table 1: Structural-Activity Relationships in Triazolopyrimidines

Substituent (Position 5)Biological Activity (IC₅₀, nM)Notes
Cyclopropyl12.3 ± 1.5 (Kinase X)Enhanced selectivity
Phenyl8.9 ± 0.8 (Kinase X)Higher potency, lower solubility
Methyl>1000 (Kinase X)Inactive analog

Resolution Strategy : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay artifacts .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert carboxylic acid to methyl/ethyl esters (e.g., Ethyl 7-aryl derivatives), which hydrolyze in vivo to the active form. Ethyl esters increase logP by 1.2 units, enhancing membrane permeability .
  • Co-Solvent Systems : Use 10% PEG-400/water mixtures to achieve >5 mg/mL solubility without precipitation .
  • Salt Formation : Sodium or lysine salts improve solubility (e.g., 4-carboxylic acid derivatives show 3× higher solubility at pH 7.4) .

Validation : Monitor solubility via dynamic light scattering (DLS) and pharmacokinetic profiles in rodent models .

Basic: What are the key challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

  • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) or trituration with hexane .
  • Intermediate Stability : Protect acid-labile cyclopropyl groups by conducting reactions under inert atmospheres (N₂/Ar) .
  • Yield Optimization : Replace stoichiometric reagents (e.g., TMDP) with catalytic systems (e.g., 5 mol% APTS) to reduce costs and waste .

Advanced: How to resolve conflicting NMR data for triazolopyrimidine regioisomers?

Methodological Answer:

  • 2D NMR Analysis : Use NOESY to distinguish between C5 and C7 substitution patterns based on spatial proximity of protons .
  • X-ray Crystallography : Resolve ambiguous cases (e.g., cyclopropyl orientation) with single-crystal structures .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (RMSD < 2 ppm confirms regiochemistry) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.